molecular formula C10H12INO B246265 N-(2-ethyl-4-iodophenyl)acetamide

N-(2-ethyl-4-iodophenyl)acetamide

Cat. No. B246265
M. Wt: 289.11 g/mol
InChI Key: SVAZKSVTQPNFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-4-iodophenyl)acetamide, also known as EIPLA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EIPLA is a derivative of acetanilide and is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of N-(2-ethyl-4-iodophenyl)acetamide is not fully understood. However, it is believed that N-(2-ethyl-4-iodophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed that N-(2-ethyl-4-iodophenyl)acetamide inhibits the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-(2-ethyl-4-iodophenyl)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effects on liver and kidney function in rats. However, further studies are needed to determine the long-term effects of N-(2-ethyl-4-iodophenyl)acetamide on human health.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-4-iodophenyl)acetamide is a relatively easy compound to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, the limited understanding of its mechanism of action and potential side effects make it difficult to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2-ethyl-4-iodophenyl)acetamide. One direction is to further investigate its mechanism of action and potential therapeutic applications. Another direction is to explore the potential of N-(2-ethyl-4-iodophenyl)acetamide as a drug delivery system. Additionally, further studies are needed to determine the long-term effects of N-(2-ethyl-4-iodophenyl)acetamide on human health.

Synthesis Methods

N-(2-ethyl-4-iodophenyl)acetamide can be synthesized through a simple and efficient method. The synthesis starts with the reaction of 2-ethyl-4-iodoaniline with acetic anhydride to form N-(2-ethyl-4-iodophenyl)acetamide. The reaction is catalyzed by sulfuric acid and is carried out at room temperature. The product is then purified through recrystallization using ethanol.

Scientific Research Applications

N-(2-ethyl-4-iodophenyl)acetamide has potential applications in medicinal chemistry due to its ability to inhibit the growth of cancer cells. It has been shown to be effective in inhibiting the growth of breast cancer cells in vitro. Additionally, N-(2-ethyl-4-iodophenyl)acetamide has been shown to have antibacterial properties and can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro.

properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

N-(2-ethyl-4-iodophenyl)acetamide

InChI

InChI=1S/C10H12INO/c1-3-8-6-9(11)4-5-10(8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

SVAZKSVTQPNFKR-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C

Origin of Product

United States

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